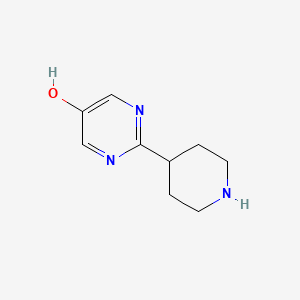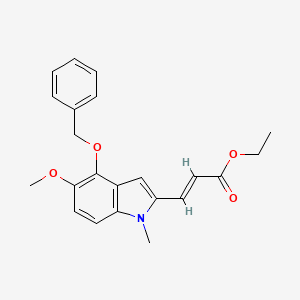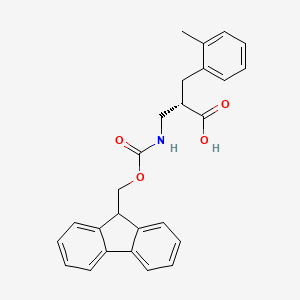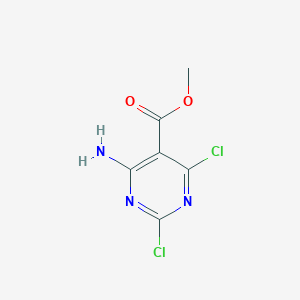
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate is a pyrimidine derivative, which is a type of aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2,4-dichloropyrimidine with methanol under acidic conditions . Another approach includes the use of amidines with saturated ketones under copper-catalyzed conditions, followed by oxidative dehydrogenation and annulation . Industrial production methods often involve large-scale esterification reactions with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese (IV) oxide to form corresponding aldehydes.
Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium bicarbonate in ethanol.
Hydrolysis: Ester hydrolysis reactions can convert the compound into its corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of immune-stimulated nitric oxide by targeting specific enzymes involved in the inflammatory response . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but lacks the amino group at position 4, which may result in different biological activities.
2-amino-4,6-dichloropyrimidine: Lacks the ester group, which can affect its solubility and reactivity.
Methyl 2,6-dichloropyridine-4-carboxylate: A pyridine derivative with similar substituents but different ring structure, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which contribute to its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H5Cl2N3O2 |
|---|---|
Molekulargewicht |
222.03 g/mol |
IUPAC-Name |
methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-5(12)2-3(7)10-6(8)11-4(2)9/h1H3,(H2,9,10,11) |
InChI-Schlüssel |
YPIMSCNHQKDQAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C(N=C1Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




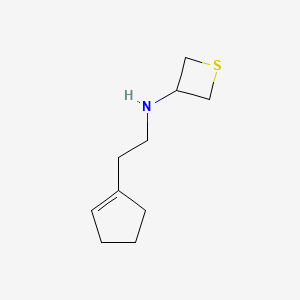
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
